

# what is the structure of ganetespib

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## Compound Focus: Ganetespib

CAS No.: 888216-25-9

Cat. No.: S547877

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## Chemical Structure and Properties

The table below summarizes the core chemical and structural information for **ganetespib**:

Property	Description
Chemical Name	3-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]-4-(1-methyl-1H-indol-5-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one [1]
Alternate Name	STA-9090 [2] [1]
CAS Number	888216-25-9 [1]
Molecular Formula	C <sub>20</sub> H <sub>20</sub> N <sub>4</sub> O <sub>3</sub> [1]
Molecular Weight	364.40 g/mol [2] [1]
Structural Class	Resorcinol-containing triazolone heterocycle [2] [3]
Key Moieties	Resorcinol ring, triazolone core, 1-methyl-1H-indol-5-yl group [2]

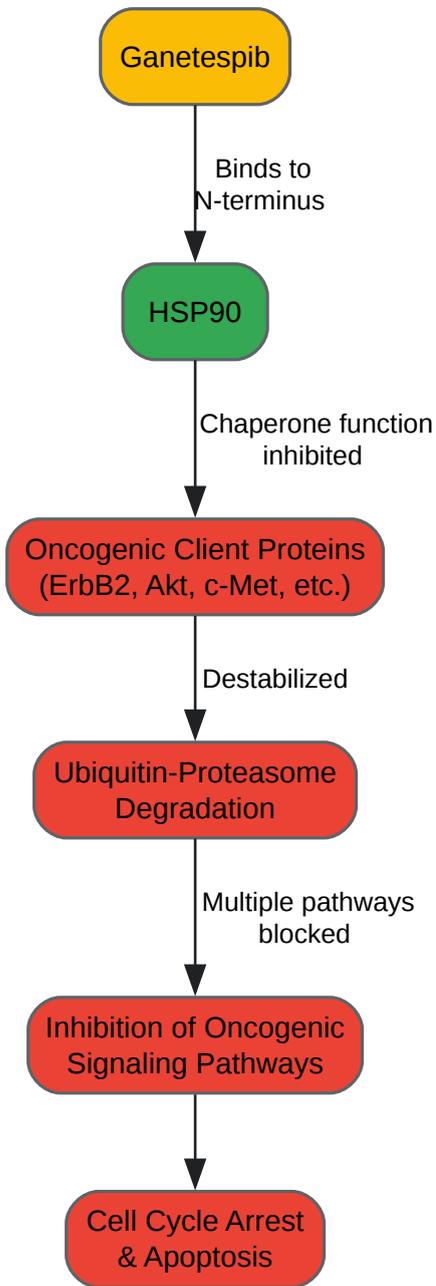
## Structural Comparison with Early HSP90 Inhibitors

**Ganetespib** belongs to the second generation of HSP90 inhibitors, which were developed to overcome the limitations of the first-generation compounds.

Feature	First-Generation Inhibitors (e.g., Geldanamycin, 17-AAG)	Ganetespib (Second-Generation)
<b>Chemical Origin</b>	Natural product (benzoquinone ansamycin) [2]	Fully synthetic [2]
<b>Key Structural Moieties</b>	Benzoquinone moiety [2]	Resorcinol and triazolone moieties [2]
<b>Primary Toxicity Concern</b>	Dose-limiting hepatotoxicity (linked to the benzoquinone group) [2]	Lacks the benzoquinone moiety; improved hepatic safety profile [2]
<b>Other Notable Toxicities</b>	Ocular and cardiac toxicities reported for some derivatives [2]	Does not accumulate in retinal tissue; avoids ocular toxicity seen with some other inhibitors [2]

## Mechanism of Action and Experimental Evidence

**Ganetespib** binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function and leading to the degradation of client proteins via the ubiquitin-proteasome pathway [2] [4]. This disrupts multiple oncogenic signaling pathways simultaneously.



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Figure 1: Mechanistic pathway of **ganetespib**-induced cancer cell death.

## Key Experimental Protocols and Readouts

Researchers can validate **ganetespib**'s activity using the following established methodologies:

- Client Protein Degradation Assay (Western Blot): Treat cancer cells (e.g., ErbB2+ BT474, SKBR3) with **ganetespib** (0-300 nM, 24 hours). Analyze lysates for reduction in client proteins (ErbB2, Akt, c-Met) and increased HSP70 as a biomarker of HSP90 inhibition [4].
- Cell Proliferation and Viability Assay (MTT/Colony Formation): Seed cells and treat with **ganetespib** (0-100 nM) for up to 5 days (MTT) or lower doses (1.25-5 nM) for 2-3 weeks (colony formation) to assess growth inhibition and IC50 calculation [4] [1].
- **Cell Cycle Analysis (Flow Cytometry)**: Treat cells (e.g., 250 nM, 24 hours), fix, stain with propidium iodide, and analyze DNA content to demonstrate G2/M phase arrest [4].

**Ganetespib** represents a structurally distinct and potent HSP90 inhibitor with a favorable preclinical toxicity profile. Its resorcinol-triazolone structure enables strong antitumor efficacy by simultaneously disrupting multiple oncogenic pathways.

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## References

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